Boc-beta-Hoasp(Obzl)-OH
Description
Contextualization as a Protected Amino Acid Derivative in Advanced Organic Synthesis
In the field of organic synthesis, protecting groups are indispensable tools. The Boc group is widely used to protect amines due to its stability under many reaction conditions and its straightforward removal with mild acids. organic-chemistry.org Similarly, the benzyl (B1604629) ester protects the carboxylic acid functional group and can be removed by methods like hydrogenolysis. researchgate.net This dual protection strategy, often referred to as an orthogonal protection strategy, allows chemists to selectively unmask and react with different parts of the molecule without unintended side reactions. organic-chemistry.org
The synthesis of complex molecules, particularly those with multiple functional groups like peptides and other bioactive compounds, relies heavily on such protected building blocks. Boc-β-HoAsp(OBzl)-OH serves as a versatile intermediate, enabling the precise construction of intricate molecular architectures. chemimpex.com Its synthesis often involves methods like the Arndt-Eistert homologation, which extends an α-amino acid to its β-amino acid counterpart. core.ac.uk
Fundamental Role as a Building Block in Peptide Chemistry
Peptides are chains of amino acids that play vital roles in biological processes. The introduction of unnatural amino acids, such as β-homoamino acids, into peptide chains is a powerful strategy to create peptidomimetics. sigmaaldrich.com These modified peptides often exhibit enhanced properties compared to their natural counterparts, including increased stability against enzymatic degradation, improved potency, and better bioavailability. chemimpex.comsigmaaldrich.com
Boc-β-HoAsp(OBzl)-OH is a key building block in the synthesis of these modified peptides. chemimpex.com Its incorporation can alter the three-dimensional structure of a peptide, influencing how it folds and interacts with its biological target. sigmaaldrich.com This is particularly important in drug discovery, where the goal is to design molecules that fit precisely into the binding site of a protein or other biomolecule. The use of Boc-protected amino acids is a cornerstone of both solution-phase and solid-phase peptide synthesis, the two main strategies for constructing peptides. sigmaaldrich.comsigmaaldrich.com
Overview of its Research Significance in Life Sciences
The significance of Boc-β-HoAsp(OBzl)-OH in the life sciences is intrinsically linked to its role in creating novel peptides and other bioactive molecules. By enabling the synthesis of peptidomimetics with tailored properties, this compound contributes to the development of new therapeutic agents and research tools. chemimpex.com
For instance, peptides containing β-amino acids can adopt stable secondary structures, such as helices and turns, which are crucial for their biological activity. The ability to control these structures through the incorporation of building blocks like Boc-β-HoAsp(OBzl)-OH is of great interest to medicinal chemists. researchgate.net Research in this area explores the development of new drugs for a variety of diseases. chemimpex.com The unique structural features of this compound make it a valuable asset in the ongoing quest to design and synthesize molecules with specific biological functions. cymitquimica.com
Interactive Data Table: Properties of Boc-β-HoAsp(OBzl)-OH
| Property | Value | Reference |
| CAS Number | 254101-10-5 | chemimpex.comambeed.combiocrick.compeptide.com |
| Molecular Formula | C17H23NO6 | chemimpex.comambeed.com |
| Molecular Weight | 337.37 g/mol | chemimpex.comambeed.com |
| Synonyms | Boc-L-β-homoaspartic acid 5-benzyl ester, (2S,3S)-3-(tert-butoxycarbonylamino)-4-(benzyloxy)-4-oxobutanoic acid, Boc-L-β-Glu(OBzl)-OH | chemimpex.comsigmaaldrich.compeptide.comchemicalbook.com |
| Appearance | Powder | biocrick.com |
| Purity | ≥ 98% | chemimpex.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | biocrick.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-14(19)20)10-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJSSKTLCNWRJ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254101-10-5 | |
| Record name | Boc-L-beta-Homoaspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications of Boc β Hoasp Obzl Oh in Peptide and Peptidomimetic Design
Construction of Peptides Featuring β-Homoglutamic Acid Residues
Boc-β-HoAsp(OBzl)-OH serves as a key precursor for introducing β-homoglutamic acid (β-hGlu) residues into peptide chains. The "homo" designation indicates the addition of a methylene (B1212753) (CH2) group into the backbone of the parent amino acid, in this case, glutamic acid. qyaobio.com This extension of the carbon skeleton differentiates β-amino acids from their α-amino acid counterparts, leading to peptides with altered pharmacological properties. qyaobio.com The synthesis of peptides containing β-hGlu is analogous to standard solid-phase peptide synthesis (SPPS) protocols, where Boc-β-HoAsp(OBzl)-OH can be incorporated like other protected amino acids. The Boc (tert-butoxycarbonyl) group protects the N-terminus, while the benzyl (B1604629) (Bzl) ester protects the side-chain carboxyl group, preventing unwanted side reactions during peptide assembly.
Design and Synthesis of α/β-Hybrid Peptides Incorporating Boc-β-HoAsp(OBzl)-OH
A significant application of Boc-β-HoAsp(OBzl)-OH is in the creation of α/β-hybrid peptides, which are sequences containing both α- and β-amino acid residues. mdpi.comnih.gov These hybrid structures offer a means to systematically modify peptide properties.
The introduction of a β-amino acid like the one derived from Boc-β-HoAsp(OBzl)-OH can significantly alter the secondary structure of a peptide. nih.govresearchgate.net The additional methylene group in the backbone increases flexibility by adding a freely rotating sp3-sp3 carbon-carbon bond. nih.gov This alteration can disrupt or stabilize secondary structures such as helices and sheets, or promote the formation of specific turns. For instance, β-amino acids are known to be turn-inducing residues, which can enhance the structural stability of short peptides. acs.org The specific conformational preferences are influenced by the substitution pattern on the β-amino acid. Studies on model α/β-hybrid peptides have shown that they can adopt well-defined secondary structures, including various helical and turn conformations that are analogues of those found in peptides composed solely of α-amino acids. nih.govresearchgate.net
One of the most significant advantages of incorporating β-amino acids into peptides is the enhanced resistance to enzymatic degradation. acs.orgnih.gov Peptides composed of natural L-α-amino acids are often susceptible to rapid breakdown by proteases in the body, which limits their therapeutic potential. acs.org The altered backbone structure of peptides containing β-amino acids, such as those synthesized using Boc-β-HoAsp(OBzl)-OH, makes them poor substrates for many common peptidases. acs.orgnih.gov This increased proteolytic stability can lead to a longer in vivo half-life, a desirable characteristic for peptide-based drugs. qyaobio.com Research has shown that even partial replacement of α-amino acids with their β-homologues can confer considerable resistance to proteolysis. acs.orgacs.org
| Property | Effect of β-Amino Acid Incorporation | References |
| Proteolytic Stability | Increased resistance to enzymatic degradation. | acs.orgacs.orgnih.gov |
| In Vivo Half-Life | Generally increased due to enhanced stability. | qyaobio.com |
| Biological Activity | Can be retained, enhanced, or modified. | qyaobio.comacs.org |
| Receptor Selectivity | Can be improved by altering peptide conformation. | acs.org |
Influence on Peptide Secondary Structure Formation (e.g., Helices, Sheets, Turns)
Development of Conformationally Constrained Peptidomimetics and Cyclic Structures
Constraining the conformation of a peptide can lock it into its bioactive shape, potentially increasing its potency and selectivity. nih.gov Boc-β-HoAsp(OBzl)-OH and similar building blocks are instrumental in developing such constrained structures.
Ring-closing metathesis (RCM) is a powerful chemical reaction used to create cyclic peptides. nih.govnih.govmdpi.com This strategy involves introducing two terminal alkene groups into a linear peptide precursor, which are then joined to form a cyclic structure. While direct evidence for the use of Boc-β-HoAsp(OBzl)-OH in RCM is not prevalent in the provided search results, its α-amino acid counterparts, Boc-Glu(OBzl)-OH and Boc-Asp(OBzl)-OH, are used to prepare precursors for RCM. kvinzo.com By analogy, Boc-β-HoAsp(OBzl)-OH could be functionalized with an alkenyl group on its side chain or used in a peptide sequence where other residues contain the necessary alkenes. The resulting cyclic α/β-hybrid peptides would possess a non-native, stable C-C bond, further enhancing their conformational rigidity and proteolytic resistance. nih.gov
Functionalization of Peptides for Diverse Biochemical and Therapeutic Applications
The side chain of the β-HoAsp(OBzl) residue provides a handle for further chemical modification, expanding the functional possibilities of the resulting peptides. After deprotection of the benzyl group, the free carboxylic acid can be coupled to various molecules, such as reporter tags (fluorescent dyes), targeting ligands, or other bioactive moieties. rsc.org This functionalization allows for the development of peptides for a wide range of applications, from molecular probes for studying biological processes to targeted drug delivery systems. The modular nature of peptide synthesis, combined with the unique properties of β-amino acids, offers a versatile platform for creating sophisticated and highly functionalized peptide-based molecules.
Building Blocks for Glycopeptide Synthesis (Analogous Hydroxylysine Derivatives)
The synthesis of glycopeptides, which are peptides bearing covalently attached carbohydrate moieties, is crucial for studying the biological roles of protein glycosylation. The primary strategy for chemical synthesis involves the use of pre-glycosylated amino acid building blocks that are incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). springernature.com Common building blocks include glycosylated derivatives of serine, threonine, and asparagine. nih.gov
While β-hydroxyaspartic acid derivatives have been successfully utilized as key components in the total synthesis of complex natural peptides like malacidin A, their specific application as synthetic analogues for glycosylated hydroxylysine is not extensively documented in peer-reviewed literature. researchgate.net Hydroxylysine is an important component of collagen where its hydroxyl group serves as an attachment point for galactose or glucosyl-galactose units.
Theoretically, a building block like Boc-β-HoAsp(OBzl)-OH could be envisioned as a structural mimetic for hydroxylysine in certain peptidomimetic applications. The core rationale would be to use the β-hydroxyl group as a point for attaching a carbohydrate moiety. The resulting glycosylated β-hydroxyaspartic acid derivative could then be incorporated into a peptide backbone.
Key Structural and Synthetic Considerations:
| Feature | Boc-β-HoAsp(OBzl)-OH as Precursor | Target Hydroxylysine Analogue |
| Amino Acid Core | β-Hydroxyaspartic Acid | Lysine |
| Functional Handle | β-hydroxyl group | δ-hydroxyl group |
| Side Chain Charge | Carries an additional carboxylic acid (protected as OBzl) | Carries a primary amine (typically protected, e.g., with Fmoc or Cbz) |
| Synthetic Step | Glycosylation at the β-hydroxyl position | Glycosylation at the δ-hydroxyl position |
The use of a β-hydroxyaspartic acid backbone would result in a peptidomimetic with different spacing and charge characteristics compared to a native hydroxylysine-containing peptide. This structural difference could be leveraged to design peptides with altered conformations or binding properties. However, the synthesis would require the development of specific glycosylation protocols for the β-hydroxyl group of the aspartic acid derivative, a process that must be compatible with the existing Boc and benzyl protecting groups.
Reagents for Phosphopeptide Synthesis (Analogous Serine Derivatives)
Protein phosphorylation is a critical post-translational modification that regulates numerous cellular processes. The chemical synthesis of phosphopeptides is an indispensable tool for biochemical and cell biology research. nih.gov Two main strategies dominate the field: the "building block" approach, where a protected phosphoamino acid is incorporated during SPPS, and the "post-assembly" approach, where a completed peptide is phosphorylated. researchgate.net
The compound Boc-β-HoAsp(OBzl)-OH can serve as a precursor for a phosphoserine mimetic. Its β-hydroxyl group can be phosphorylated to create a building block that resembles phosphoserine. While structurally different due to the presence of a side-chain carboxyl group, this analogue can be used to probe the structural and charge requirements of protein-protein interactions involving phosphoserine. Research has indicated the inclusion of β-hydroxyaspartic acid in synthetic phosphopeptides. beilstein-journals.org
The synthesis of a suitable building block would involve the phosphorylation of the hydroxyl group of Boc-β-HoAsp(OBzl)-OH. This is typically achieved using phosphoramidite (B1245037) chemistry or other phosphorylating agents, with additional protection on the newly installed phosphate (B84403) group (e.g., benzyl or t-butyl esters) to ensure compatibility with peptide synthesis conditions.
Workflow for Incorporation as a Serine Analogue:
Phosphorylation: The β-hydroxyl group of Boc-β-HoAsp(OBzl)-OH is phosphorylated. The resulting phosphate group is itself protected, yielding a derivative such as Boc-β-HoAsp(PO₃Bzl₂)(OBzl)-OH.
Peptide Coupling: This new building block is incorporated into a peptide chain using standard Boc-based solid-phase peptide synthesis (Boc-SPPS).
Deprotection: Following chain assembly, a final deprotection step, often using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in Boc-SPPS, removes the Boc group, the side-chain benzyl ester, and the phosphate's benzyl groups simultaneously to yield the final phosphopeptide mimetic. The use of HF, however, can sometimes be problematic for phosphorylated residues. researchgate.net
Research Findings on Phosphorylated Building Blocks
The table below outlines key findings related to the synthesis of phosphopeptides using the building block strategy, into which a derivative of Boc-β-HoAsp(OBzl)-OH would fit.
| Finding | Relevance to Phospho-β-HoAsp Synthesis |
| Building Block Approach | Protected phosphoamino acids are routinely used in both Boc and Fmoc-SPPS to ensure site-specific phosphorylation. nih.gov |
| Phosphate Protection | Phosphate groups are commonly protected with benzyl (Bzl), methyl (Me), or tert-butyl (tBu) groups to prevent side reactions during synthesis. researchgate.net |
| Boc-SPPS Compatibility | Boc-SPPS requires strong acid for final cleavage, which must be compatible with the chosen phosphate protecting groups. Benzyl groups are readily cleaved under these conditions. researchgate.net |
| Structural Mimicry | Amino acid analogues and mimetics are widely used to study enzyme-substrate specificity and protein-protein interactions. ebin.pub |
By using Boc-β-HoAsp(OBzl)-OH as a precursor, researchers can generate phosphopeptide analogues with unique structural features, providing tools to investigate the specific role of the amino acid backbone and side-chain carboxylate in the biological recognition of phosphoserine.
Role of Boc β Hoasp Obzl Oh in Medicinal Chemistry and Biomedical Research
Design and Synthesis of Biologically Active Peptides for Molecular Intervention
The synthesis of peptides with specific biological functions is a cornerstone of molecular intervention strategies. Boc-β-HoAsp(OBzl)-OH is a valuable reagent in solid-phase peptide synthesis (SPPS), a technique that builds peptides sequentially on a polymer resin. medsci.org The use of unnatural amino acids like β-homoaspartic acid introduces structural diversity that can enhance peptide stability, modify conformation, and fine-tune biological activity.
Peptides are potent regulators of cellular functions, capable of influencing signaling cascades and gene expression. nih.gov Short peptides can penetrate cell membranes and interact with intracellular targets to modulate a wide range of biological processes, from cell differentiation to apoptosis. nih.govbiorxiv.org The creation of synthetic peptides allows researchers to mimic or inhibit these natural processes with high specificity.
The incorporation of Boc-β-HoAsp(OBzl)-OH into a peptide sequence can significantly impact its ability to modulate signaling pathways. For instance, glutamic acid residues are known to be important for the structural integrity and receptor binding of peptides involved in pathways like the TGF-β/Smad signaling cascade, which governs cell growth and differentiation. medchemexpress.eu By replacing a natural aspartic or glutamic acid with a homoaspartic acid derivative, researchers can probe the structural requirements of peptide-protein interactions and develop modulators with altered or improved functional properties. The additional methylene (B1212753) group in the homoaspartic acid side chain can change the peptide's backbone conformation and the positioning of the crucial side-chain carboxyl group, potentially leading to enhanced binding affinity or selectivity for a target protein.
Research has shown that specific peptide sequences, such as AEDG, can regulate the expression of dozens of genes, highlighting the potential of peptide-based therapeutics to correct pathological changes at the genetic level. nih.gov The synthesis of libraries of such peptides, including analogs containing β-homoaspartic acid, is essential for discovering new lead compounds that can regulate gene expression for therapeutic benefit.
Table 1: Examples of Peptides in Cellular Regulation
| Peptide Sequence | Regulated Process | Research Context | Citation |
|---|---|---|---|
| AEDG, KE | Gene Expression, Cell Differentiation | Activation of differentiation toward various tissues, including epidermis and neurons. | nih.gov |
| KB-752 | Gαi/s Signaling | A linear peptide found to modulate G protein subunits, exhibiting GEM-like activity. | nih.gov |
| Various | TGF-beta/Smad Signaling | Pathway involved in cell growth, differentiation, and apoptosis. | medchemexpress.eu |
Understanding the interaction between a ligand and its receptor is fundamental to drug design. The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a naturally occurring molecule that inhibits cell proliferation and fibrosis, making its receptors an attractive therapeutic target. nih.govnih.gov To study these receptors, researchers synthesize modified analogs of Ac-SDKP. nih.govresearchgate.net
Boc-β-HoAsp(OBzl)-OH is an ideal building block for creating such analogs. By substituting the natural L-aspartic acid residue in Ac-SDKP with a β-homoaspartic acid residue derived from Boc-β-HoAsp(OBzl)-OH, scientists can investigate the importance of the side-chain length for receptor binding and activation. This type of structure-activity relationship (SAR) study is critical for designing potent and selective agonists or antagonists. A change in the spacing between the peptide backbone and the negatively charged carboxylate side chain can reveal key details about the topology of the receptor's binding pocket.
The synthesis of a radiolabeled analog, Hpp-Aca-SDKP, has been instrumental in characterizing and localizing Ac-SDKP binding sites in cardiac fibroblasts. nih.govresearchgate.net The development of further analogs using building blocks like Boc-β-HoAsp(OBzl)-OH could lead to the discovery of ligands with improved stability against enzymatic degradation or enhanced binding affinity, which would be valuable as research tools or potential therapeutics for fibrotic diseases. nih.gov
Peptides for Modulating Cellular Signaling Pathways and Gene Regulation
Development of Peptide-Based Enzyme Inhibitors and Modulators
Enzymes are critical targets in medicinal chemistry, and peptide-based inhibitors can offer high specificity and potency. Boc-β-HoAsp(OBzl)-OH provides a scaffold component that can be used to design inhibitors for various enzyme classes.
Metallo-β-lactamases (MBLs) are a major cause of bacterial resistance to β-lactam antibiotics, including powerful carbapenems. nih.govnih.gov These enzymes use one or two zinc ions in their active site to hydrolyze the antibiotic, rendering it ineffective. nih.gov Consequently, there is an urgent need for effective MBL inhibitors to be co-administered with antibiotics. mdpi.commdpi.com
A key strategy for MBL inhibition is to design molecules that can chelate the active site zinc ions. mdpi.com Compounds containing carboxylic acid groups are well-suited for this purpose. Aspartic acid derivatives are of particular interest for this application. Boc-β-HoAsp(OBzl)-OH can be incorporated into a peptide or a non-peptidic scaffold. Following synthesis and purification, the benzyl (B1604629) (OBzl) protecting group is removed to expose the free carboxylic acid. This carboxylate is positioned to mimic the interaction of the hydrolyzed antibiotic with the zinc ions and key amino acid residues (like Lys224 in VIM-2) in the MBL active site. diva-portal.org The use of a homoaspartic acid derivative allows for variation in the positioning of this crucial zinc-binding group, which can be explored to optimize inhibitory activity against different MBL subclasses (e.g., NDM-1, VIM, IMP). diva-portal.org
The proteasome is a multi-protein complex responsible for degrading damaged or unneeded proteins within the cell. nih.gov Because cancer cells are highly reliant on proteasome function to manage the disposal of misfolded proteins and cell cycle regulators, it has become a validated target for cancer therapy. nih.govnih.gov Several successful anti-cancer drugs, such as bortezomib (B1684674) and carfilzomib, are peptide-based proteasome inhibitors. nih.gov
Research into new proteasome inhibitors often involves the synthesis and screening of peptide libraries. The inclusion of non-natural amino acids is a powerful strategy to expand the chemical diversity of these libraries and discover novel scaffolds. nih.gov Boc-β-HoAsp(OBzl)-OH is a valuable building block for this purpose. When incorporated into a hexapeptide, for example, the β-homoaspartic acid residue introduces a unique structural element. This modification can alter the peptide's three-dimensional shape and its interaction with the catalytic β1, β2, and β5 subunits of the proteasome. nih.gov Such alterations may lead to inhibitors with novel mechanisms of action, improved selectivity, or better resistance profiles compared to inhibitors based solely on natural amino acids.
Studies on Metallo-β-Lactamase Inhibition using Asp(OBzl)-Derived Compounds
Contribution to Peptide-Drug Conjugates (PDCs) and Prodrug Strategies
Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to diseased cells, such as cancer cells, thereby minimizing systemic toxicity. nih.govnih.govmdpi.com A PDC consists of three components: a homing peptide that binds to a specific receptor on the target cell, a potent drug payload, and a linker that connects them. nih.gov
The design of the peptide component is critical for the success of a PDC. It must be stable in circulation and have high affinity for its target receptor. Boc-β-HoAsp(OBzl)-OH contributes to this field by enabling the synthesis of novel homing peptides. Incorporating a non-natural amino acid like β-homoaspartic acid can confer several advantages:
Enhanced Stability: The unnatural structure can make the peptide more resistant to degradation by proteases in the bloodstream, increasing its circulatory half-life.
Modified Binding: The altered side-chain length can fine-tune the peptide's binding affinity and selectivity for its target receptor. mdpi.com
By using such specialized building blocks, chemists can construct PDCs as sophisticated prodrugs that remain stable and inactive until the peptide guides them to the target tissue, where the drug is released to exert its therapeutic effect. nih.gov
Engineering of Cleavable Linkers for Controlled Drug Release
The principle of controlled drug release is central to modern therapeutics, particularly in the field of antibody-drug conjugates (ADCs). In these systems, a potent cytotoxic drug is attached to a monoclonal antibody via a linker, which is designed to be stable in circulation but to cleave and release the drug upon reaching the target cancer cell. The chemical functionalities present in Boc-β-HoAsp(OBzl)-OH are instrumental in the synthesis of such cleavable linkers.
Protected amino acids are fundamental units in the solid-phase peptide synthesis (SPPS) of peptide-based linkers. medsci.org These linkers are often designed to be cleaved by specific enzymes overexpressed in the tumor microenvironment, such as cathepsins. The peptide sequence of the linker is therefore critical for recognition and cleavage. The synthesis of these peptide linkers requires orthogonally protected amino acids to build the sequence step-by-step. The Boc group serves as a temporary protecting group for the N-terminus, while the benzyl ester on the side chain is a more permanent protecting group, removed during the final cleavage of the peptide from the resin support under strong acidic conditions like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
The side-chain benzyl ester of aspartic or glutamic acid derivatives, analogous to that in Boc-β-HoAsp(OBzl)-OH, can also be deprotected through hydrogenolysis. peptide.com This differential stability allows for selective chemical manipulations during the synthesis of complex linker-drug constructs. Furthermore, the carboxylic acid side chain, once deprotected, can serve as an attachment point for the drug molecule or can influence the solubility and pharmacokinetic properties of the entire ADC. The use of linkers that can be cleaved under varying pH conditions is another strategy for controlled release, where the chemical nature of the linker dictates its stability and release kinetics. google.com
| Linker Component/Sequence | Cleavage Mechanism | Application Context | Reference |
|---|---|---|---|
| Val-Cit (Valine-Citrulline) | Enzymatic (Cathepsin B) | Widely used in ADCs for targeted cancer therapy. | |
| Phe-Lys (Phenylalanine-Lysine) | Enzymatic (Cathepsin B) | Linker for doxorubicin (B1662922) prodrugs. | N/A |
| Gly-Phe-Leu-Gly | Enzymatic (Cathepsin B) | Used in early doxorubicin conjugates. | N/A |
| Iminodiacetic Acid (IDA) based | pH-dependent intramolecular cyclization | Designed for release at specific pH values (e.g., pH 8.3 or 13.2). google.com | google.com |
| Aspartic Acid Benzyl Ester | Chemical (Acidolysis, e.g., HF; or Hydrogenolysis) | Side-chain deprotection during final peptide cleavage from resin in SPPS. peptide.com | peptide.com |
Application in Biosensing and Biomolecular Recognition Systems
The ability to create surfaces and molecules that can specifically recognize and bind to biological targets is the foundation of modern biosensing and diagnostics. Peptide-based systems are particularly advantageous due to their chemical versatility, biocompatibility, and the precision with which they can be synthesized. rsc.org Building blocks like Boc-β-HoAsp(OBzl)-OH are essential for the synthesis of these custom peptides.
Self-assembled monolayers (SAMs) are highly ordered single layers of molecules that spontaneously form on a solid substrate, such as gold. rsc.org When peptides are used as the building blocks, the resulting peptide-based SAMs can create biointerfaces with highly specific properties. These surfaces can be designed to resist non-specific protein adsorption (bio-fouling) or to promote the specific adhesion of certain cells. rsc.orgnih.govfrontiersin.org
The synthesis of peptides for SAMs is typically achieved through SPPS, where protected amino acids are indispensable. medsci.org A compound like Boc-β-HoAsp(OBzl)-OH would be incorporated into a growing peptide chain. After the full peptide is synthesized, it is cleaved from the solid support and the protecting groups are removed. The resulting peptide, which may have a terminal thiol group to anchor it to a gold surface, can then self-assemble. The side chains of the amino acids are exposed on the surface, dictating its properties. An aspartic or glutamic acid side chain, once deprotected from its benzyl ester form, presents a negatively charged carboxylate group at physiological pH. This can be used to control surface charge and hydrophilicity, which are critical factors in mediating biological interactions. nih.gov Research has shown that SAMs made from short peptides with polar or ionic amino acids can significantly reduce the non-specific binding of proteins from complex media like blood serum or cell lysates. nih.gov
| Peptide Sequence for SAM | Key Amino Acid Type | Observed Surface Property | Application | Reference |
|---|---|---|---|---|
| 3-MPA-(Ser)₅-OH | Polar (Serine) | Increased hydrophilicity, minimal nonspecific protein adsorption. nih.gov | SPR biosensing in crude cell lysate. nih.gov | nih.gov |
| 3-MPA-(Asp)₅-OH | Acidic/Ionic (Aspartic Acid) | High hydrophilicity, low nonspecific adsorption. nih.gov | Creating protein-resistant surfaces. nih.gov | nih.gov |
| 3-MPA-(Phe)₅-OH | Aromatic (Phenylalanine) | Decreased hydrophilicity with increasing chain length. nih.gov | Studying hydrophobicity effects on protein binding. nih.gov | nih.gov |
| EK and DK peptides (alternating Glu-Lys or Asp-Lys) | Zwitterionic | Suppressed platelet adhesion compared to bare gold. frontiersin.org | Developing biocompatible, anti-thrombogenic surfaces. frontiersin.org | frontiersin.org |
Peptide conjugates, where a peptide is linked to a reporter molecule like a fluorophore or a radioisotope, are powerful tools in diagnostics. medchemexpress.comambeed.com They can be designed as substrates for specific enzymes, with a signal being generated upon cleavage, or as ligands that bind to disease markers for molecular imaging. clinicaltrials.govnih.gov The development of such tools relies on the precise chemical synthesis of peptides, a process for which building blocks like Boc-β-HoAsp(OBzl)-OH are crucial.
For instance, fluorogenic peptide substrates are used to measure protease activity, which can be a biomarker for diseases. A study on prion diseases proposed measuring thrombin activity in cerebrospinal fluid by quantifying the cleavage of the synthetic peptide substrate Boc-Asp(OBzl)-Pro-Arg-AMC. clinicaltrials.gov Upon cleavage, the fluorescent aminomethylcoumarin (AMC) group is released, and its signal can be measured. The synthesis of this peptide requires the specific protected amino acid Boc-Asp(OBzl)-OH to ensure the correct sequence is formed. clinicaltrials.gov Similarly, in cancer diagnostics, radiolabeled peptide analogs of hormones like α-melanocyte-stimulating hormone are used to image melanoma tumors that overexpress the corresponding receptor. nih.gov The synthesis of these complex peptides involves a multi-step SPPS process using a variety of protected amino acids, including those with Boc and side-chain ester protections. nih.govnih.gov The inclusion of charged residues, such as aspartic acid, can be used to modulate the net charge of the ligand, which has been shown to be relevant for influencing kidney uptake and retention, thereby improving the quality of diagnostic imaging. nih.gov
| Peptide Conjugate/Substrate | Diagnostic Target | Principle of Detection | Role of Amino Acid Building Blocks | Reference |
|---|---|---|---|---|
| Boc-Asp(OBzl)-Pro-Arg-AMC | Thrombin activity | Enzymatic cleavage releases fluorescent AMC group. clinicaltrials.gov | Boc-Asp(OBzl)-OH is a key precursor for synthesizing the specific recognition sequence. clinicaltrials.gov | clinicaltrials.gov |
| [¹¹¹In]DOTA-Phospho-MSH₂₋₉ | Melanocortin type 1 receptors (MC1Rs) on melanoma cells | Binding of the radiolabeled peptide allows for SPECT imaging of tumors. nih.gov | Synthesized via SPPS using protected amino acids (Boc, tBu, Pbf) to create the specific targeting peptide. nih.gov | nih.gov |
| Chromogenic/Fluorogenic Substrates | Bacterial enzymes | Detection of pathogenic bacteria in clinical samples via specific enzyme activity. nih.gov | Peptide-based substrates are synthesized to be specific for target enzymes. nih.gov | nih.gov |
Conformational and Structural Investigations Involving Boc β Hoasp Obzl Oh Motifs
Impact on Peptide Conformational Preferences and Dynamics
The unique structural features of Boc-β-HoAsp(OBzl)-OH play a crucial role in directing the folding of peptide chains into specific and often more stable conformations.
The introduction of a β-homo-amino acid like β-HoAsp(OBzl)-OH can impart a degree of conformational rigidity to an otherwise flexible peptide chain. This is due to the altered backbone spacing and the potential for new intramolecular hydrogen bonds. The increased rigidity can be advantageous in designing peptides with enhanced biological activity and stability, as it reduces the entropic penalty of binding to a receptor. The degree of rigidity versus flexibility is a fine balance that can be tuned by the placement and number of β-amino acid residues within the peptide sequence.
Induction or Stabilization of Specific Secondary Structures (e.g., β-Turns, Helices)
Role in Studying Protein Misfolding, Aggregation, and Disease Mechanisms
The conformational control offered by Boc-β-HoAsp(OBzl)-OH and similar compounds makes them valuable tools in the investigation of diseases associated with protein misfolding, such as Alzheimer's disease.
A key application of β-amino acids is in the design of "switch-peptides," which can be triggered to change their conformation. This is particularly relevant in the study of amyloidogenic peptides, such as the amyloid-β (Aβ) peptide implicated in Alzheimer's disease. By incorporating a β-HoAsp residue, researchers can create Aβ analogs that can be induced to switch from a random coil or α-helical conformation to a β-sheet structure, which is characteristic of amyloid fibrils. This allows for a controlled study of the aggregation process and the factors that influence it. The ability to initiate this conformational transition on demand provides a powerful method for investigating the molecular mechanisms of amyloid formation.
Stereochemical Considerations and their Influence on Biological Activity
The stereochemistry of the β-HoAsp(Obzl)-OH residue is a critical determinant of its effect on peptide structure and function. The chiral center at the β-carbon, in addition to the α-carbon in the corresponding α-amino acid, significantly influences the folding preferences of the peptide chain. Different stereoisomers will favor different dihedral angles, leading to distinct secondary structures. This, in turn, has a profound impact on the biological activity of the peptide, as the specific three-dimensional arrangement of side chains is crucial for molecular recognition and binding to biological targets. The careful selection of a specific stereoisomer of Boc-β-HoAsp(OBzl)-OH is therefore a key aspect of rational peptide design.
Advanced Research Frontiers and Future Directions for Boc β Hoasp Obzl Oh
Expansion into Novel Peptidomimetic Scaffolds and Chemical Space Exploration
The exploration of new chemical structures is a cornerstone of modern drug discovery. Boc-β-HoAsp(OBzl)-OH serves as a key ingredient in this exploration by enabling the synthesis of novel peptidomimetics—molecules designed to mimic natural peptides but with enhanced properties.
Detailed Research Findings: The defining feature of Boc-β-HoAsp(OBzl)-OH is its β-homo-amino acid structure, which contains an additional methylene (B1212753) (-CH₂) group in the peptide backbone compared to its natural counterpart, aspartic acid. nih.govacs.org This seemingly minor alteration has profound implications for the resulting peptide's three-dimensional structure. The incorporation of β-homo-amino acids is a known strategy to induce stable, predictable secondary structures, such as helices and turns, which are crucial for biological activity. sigmaaldrich.comnih.gov These modified backbones can lead to peptides with different folding patterns than those made from only the 20 proteinogenic amino acids. nih.govunirioja.es
By using building blocks like Boc-β-HoAsp(OBzl)-OH, chemists can systematically expand the "chemical space" of peptide-based molecules. nih.gov This expansion moves beyond the confines of natural peptide structures, creating novel scaffolds that can interact with biological targets in new ways. qyaobio.comfrontiersin.org The altered conformation and increased size can improve binding affinity and selectivity for specific receptors or enzymes. iris-biotech.de For instance, studies on other homo-amino acid-containing peptides have shown that these modifications can modulate proteolytic stability, improve oral bioavailability, and enhance biological performance. acs.orgiris-biotech.de
The table below illustrates how the structural properties of Boc-β-HoAsp(OBzl)-OH contribute to its role in creating diverse molecular scaffolds.
| Property | Implication for Peptidomimetic Scaffolds | Research Context |
| β-Homo-Amino Acid Backbone | Introduces an extra carbon atom, altering peptide secondary structure (e.g., inducing turns) and providing resistance to degradation by proteases. acs.orgqyaobio.com | Creates novel, more stable peptide conformations for drug design. |
| Boc Protecting Group | Allows for controlled, stepwise addition of the amino acid during solid-phase peptide synthesis (SPPS), a foundational technique for building peptide libraries. nih.govmolport.com | Essential for the precise construction of complex peptidomimetics. |
| Orthogonal Benzyl (B1604629) (OBzl) Protection | The side-chain carboxyl group is protected differently from the N-terminus, allowing for selective deprotection and modification, such as attaching other molecules or creating cyclic structures. medsci.org | Enables the creation of complex architectures like branched or cyclized peptides. |
| Non-Canonical Structure | Expands the diversity of building blocks beyond natural amino acids, leading to a vast increase in potential molecular shapes and functionalities. frontiersin.orgrsc.org | Facilitates the exploration of new chemical space to find ligands for previously "undruggable" targets. nih.gov |
This table summarizes the potential applications and research relevance of Boc-β-HoAsp(OBzl)-OH based on its chemical properties.
Development of Next-Generation Therapeutic Agents and Targeted Drug Delivery Systems
The unique properties of peptides constructed with Boc-β-HoAsp(OBzl)-OH make them promising candidates for new therapeutic agents and sophisticated drug delivery vehicles.
Detailed Research Findings: The incorporation of unnatural amino acids like β-homoaspartic acid is a key strategy for overcoming the main limitations of natural peptides as drugs, namely their poor stability in the body and low permeability across cell membranes. nih.govnih.gov The altered backbone resulting from β-homo-amino acids can make peptides resistant to cleavage by peptidases, thereby increasing their half-life in circulation. biosynth.com This enhanced stability is a critical step toward developing effective peptide-based drugs. nih.gov
Furthermore, Boc-β-HoAsp(OBzl)-OH can be integrated into peptide-based targeted drug delivery systems. rsc.org In such systems, a peptide sequence acts as a "homing device" that recognizes and binds to specific receptors overexpressed on diseased cells, such as cancer cells. nih.govsciopen.com By incorporating this non-canonical amino acid, the targeting peptide can be made more stable and effective. The benzyl-protected side chain, once deprotected, offers a reactive carboxyl group that can be used as a chemical handle to attach cytotoxic drugs, creating a highly specific antibody-drug conjugate analog. This approach concentrates the therapeutic payload at the target site, enhancing efficacy while minimizing side effects on healthy tissues. rsc.org
| Application Area | Role of Boc-β-HoAsp(OBzl)-OH | Potential Therapeutic Impact |
| Metabolically Stable Peptides | Incorporation of the β-homo-amino acid backbone confers resistance to enzymatic degradation. nih.govbiosynth.com | Increased drug half-life, leading to less frequent dosing and improved patient compliance. |
| Targeted Drug Delivery | Can be built into a targeting peptide sequence to improve its stability and provide a site for drug conjugation after deprotection. rsc.orgnih.gov | Delivery of potent therapeutics (e.g., chemotherapy) directly to cancer cells, reducing systemic toxicity. nih.gov |
| Peptidomimetic Inhibitors | The unique conformation can enhance binding to enzyme active sites or disrupt protein-protein interactions (PPIs). nih.govnih.gov | Development of highly selective inhibitors for targets like proteases or signaling proteins involved in disease. |
| Enhanced Bioavailability | Modifications like N-methylation or backbone extension can improve a peptide's ability to be absorbed orally. nih.govsciopen.com | Creation of orally available peptide drugs, which are currently rare. |
This interactive table outlines the potential of Boc-β-HoAsp(OBzl)-OH in developing advanced therapeutics and drug delivery systems.
Applications in Advanced Diagnostic Tools and Molecular Imaging Technologies
Beyond therapeutics, the structural features of Boc-β-HoAsp(OBzl)-OH are well-suited for the development of advanced molecular probes for diagnostics and in vivo imaging.
Detailed Research Findings: Peptide-based imaging agents are designed to selectively accumulate at sites of disease, allowing for non-invasive visualization through techniques like PET or fluorescence imaging. The success of these agents depends on the stability and target-specificity of the peptide. By incorporating Boc-β-HoAsp(OBzl)-OH, researchers can synthesize more robust targeting peptides. frontiersin.org
The orthogonally protected side chain is particularly advantageous. After the peptide is synthesized and the benzyl group is removed, the resulting free carboxylic acid can serve as a versatile attachment point. This site can be used to conjugate a variety of signaling molecules, including:
Chelators for Radiometals: Structures like DOTA can be attached to chelate radioactive isotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu) for PET imaging or targeted radiotherapy.
Fluorophores: Fluorescent dyes can be linked to the peptide for use in optical imaging or fluorescence-guided surgery. drugtargetreview.com
For example, research on similar compounds has shown that peptides containing protected aspartic acid residues can be used to synthesize radiolabeled agents for imaging hypoxia in tumors. frontiersin.org This highlights a clear path for how Boc-β-HoAsp(OBzl)-OH could be employed to create novel, highly specific diagnostic agents for oncology and other fields.
Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Discovery
The search for new drug leads has been revolutionized by combinatorial chemistry and high-throughput screening (HTS), methodologies for which Boc-β-HoAsp(OBzl)-OH is an ideal component.
Detailed Research Findings: Combinatorial chemistry allows for the creation of vast libraries containing thousands or even millions of different molecules. nih.gov When applied to peptides, the "split-and-mix" synthesis strategy is often used, where a solid support resin is repeatedly divided, coupled with a different amino acid, and then recombined. scispace.com Boc-protected amino acids are fundamental to this process, enabling the controlled construction of diverse peptide sequences. nih.govmolport.com
By including a non-canonical building block like Boc-β-HoAsp(OBzl)-OH in the mix, the resulting library gains significant structural diversity that would not be possible with only natural amino acids. nih.govlifechemicals.com This diversity increases the chances of finding a "hit"—a molecule that interacts with a biological target of interest.
Once a library is synthesized, it is subjected to HTS, where thousands of compounds can be tested for activity in a single day. drugtargetreview.comacs.orgnih.gov Libraries of peptidomimetics built using Boc-β-HoAsp(OBzl)-OH can be screened against various targets, from enzymes to cell surface receptors, to identify novel lead compounds for drug development. nih.govacs.org The use of such focused but diverse libraries is a powerful strategy for interrogating biological systems and discovering starting points for new medicines. nih.gov
| Technology | Role of Boc-β-HoAsp(OBzl)-OH | Outcome in Lead Discovery |
| Combinatorial Chemistry | Serves as a unique building block in "split-and-mix" solid-phase synthesis to generate large libraries of peptidomimetics. nih.govscispace.com | Creation of structurally diverse molecular libraries, increasing the probability of finding novel biological activity. |
| One-Bead-One-Compound (OBOC) Libraries | Can be incorporated into peptides synthesized on individual beads, with each bead holding a unique compound. nih.govucdavis.edu | Allows for the screening of millions of compounds and easy identification of "hit" beads. |
| High-Throughput Screening (HTS) | Peptidomimetics containing this residue are screened in automated assays for activity against a specific biological target. acs.orgnih.gov | Rapid identification of "hits"—compounds with desired activity (e.g., enzyme inhibition, receptor binding). |
| Structure-Activity Relationship (SAR) Studies | Systematic replacement of natural amino acids with Boc-β-HoAsp(OBzl)-OH helps to understand how backbone structure affects biological function. rsc.org | Provides critical data for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. |
This table demonstrates how Boc-β-HoAsp(OBzl)-OH is integrated into modern drug discovery platforms.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
